molecular formula C16H19NO4S B12703837 L-Proline, 1-(3-(benzoylthio)-2-methyl-1-oxopropyl)- CAS No. 75714-71-5

L-Proline, 1-(3-(benzoylthio)-2-methyl-1-oxopropyl)-

Cat. No.: B12703837
CAS No.: 75714-71-5
M. Wt: 321.4 g/mol
InChI Key: PZFBMHLQMFIRCU-YUZLPWPTSA-N
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Description

L-Proline, 1-(3-(benzoylthio)-2-methyl-1-oxopropyl)- is a synthetic derivative of L-Proline, an amino acid that plays a crucial role in protein synthesis and structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Proline, 1-(3-(benzoylthio)-2-methyl-1-oxopropyl)- typically involves the reaction of L-Proline with benzoyl chloride and a thiol compound under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C to ensure the stability of the intermediate products. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to complete the reaction .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise temperature and pressure control. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions

L-Proline, 1-(3-(benzoylthio)-2-methyl-1-oxopropyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of L-Proline, 1-(3-(benzoylthio)-2-methyl-1-oxopropyl)- involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and proteins, influencing their activity and stability.

    Pathways Involved: The compound is involved in pathways related to protein synthesis, degradation, and cellular metabolism.

Comparison with Similar Compounds

L-Proline, 1-(3-(benzoylthio)-2-methyl-1-oxopropyl)- can be compared with other similar compounds, such as:

Uniqueness

The uniqueness of L-Proline, 1-(3-(benzoylthio)-2-methyl-1-oxopropyl)- lies in its combination of a proline backbone with a benzoylthio group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

75714-71-5

Molecular Formula

C16H19NO4S

Molecular Weight

321.4 g/mol

IUPAC Name

(2S)-1-(3-benzoylsulfanyl-2-methylpropanoyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C16H19NO4S/c1-11(10-22-16(21)12-6-3-2-4-7-12)14(18)17-9-5-8-13(17)15(19)20/h2-4,6-7,11,13H,5,8-10H2,1H3,(H,19,20)/t11?,13-/m0/s1

InChI Key

PZFBMHLQMFIRCU-YUZLPWPTSA-N

Isomeric SMILES

CC(CSC(=O)C1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)O

Canonical SMILES

CC(CSC(=O)C1=CC=CC=C1)C(=O)N2CCCC2C(=O)O

Origin of Product

United States

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